molecular formula C23H24Cl2N4O3 B2742203 Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252852-05-3

Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2742203
CAS RN: 1252852-05-3
M. Wt: 475.37
InChI Key: MYKUQUSYPJEUKY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the piperazine ring, and the addition of the various substituents. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of chlorophenyl groups could potentially introduce steric hindrance and affect the overall conformation and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring and the pyrimidine ring could potentially make it a candidate for reactions involving nucleophilic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds related to Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exploring their structural properties through various analytical techniques. For instance, Şahin et al. (2012) synthesized and characterized a compound with similar structural features, highlighting the role of hydrogen bonds and π…π interactions in crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).

Biological Activities

Several studies have investigated the biological activities of compounds structurally related to Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For example, Akbari et al. (2008) explored the antimicrobial activities of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, revealing significant inhibition against bacterial and fungal growth (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Pharmacological Properties

Some compounds with a similar backbone have been evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Abu‐Hashem, Al-Hussain, & Zaki (2020) demonstrated the potential of such compounds as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Reactivity and Transformations

Investigations into the chemical reactivity of similar compounds under different conditions have led to the discovery of new synthetic pathways and the formation of diverse heterocyclic systems. This is exemplified by the work of Kinoshita, Takeuchi, Kondoh, & Furukawa (1989), who studied the reactions of 3,6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones with various amines, yielding a variety of novel products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure, it could be a candidate for further study in medicinal chemistry, particularly if it shows promising activity in preliminary biological screens .

properties

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N4O3/c1-32-22(30)20-19(26-23(31)27-21(20)17-7-2-3-8-18(17)25)14-28-9-11-29(12-10-28)16-6-4-5-15(24)13-16/h2-8,13,21H,9-12,14H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUQUSYPJEUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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